molecular formula C10H6F6N2O2 B2916057 2,2,2-Trifluoro-N-[3-(trifluoroacetamido)phenyl]-acetamide CAS No. 15059-42-4

2,2,2-Trifluoro-N-[3-(trifluoroacetamido)phenyl]-acetamide

Cat. No.: B2916057
CAS No.: 15059-42-4
M. Wt: 300.16
InChI Key: XSSQNTJYQBQTJO-UHFFFAOYSA-N
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Description

Chemical Profile and Availability 2,2,2-Trifluoro-N-[3-(trifluoroacetamido)phenyl]-acetamide (CAS 15059-42-4) is a specialized organic compound with a molecular formula of C 10 H 6 F 6 N 2 O 2 and a molecular weight of 300.16 g/mol . It is supplied as a high-purity building block for research and development purposes. Research Applications and Value This compound belongs to the class of trifluoroacetamide derivatives, which are of significant interest in synthetic organic chemistry . Its structure, featuring dual trifluoroacetamide groups on a phenyl ring, makes it a valuable intermediate or precursor in various chemical syntheses. Researchers utilize such compounds in the development of novel N-heteroarylphenyl trifluoroacetamide derivatives, which can be synthesized under both thermal and microwave conditions . Furthermore, related trifluoroacetamide compounds are employed in sophisticated synthetic pathways, such as the synthesis of fenicol compounds like chloramphenicol, highlighting the potential of this chemical family in pharmaceutical research . Handling and Safety This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use . Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling instructions. Hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

2,2,2-trifluoro-N-[3-[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6N2O2/c11-9(12,13)7(19)17-5-2-1-3-6(4-5)18-8(20)10(14,15)16/h1-4H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSQNTJYQBQTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-[3-(trifluoroacetamido)phenyl]-acetamide typically involves the reaction of trifluoroacetic anhydride with 3-aminoacetophenone under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[3-(trifluoroacetamido)phenyl]-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetamide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2,2,2-Trifluoro-N-[3-(trifluoroacetamido)phenyl]-acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-[3-(trifluoroacetamido)phenyl]-acetamide involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl groups enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or modification of their activity. The compound can also participate in various biochemical pathways, affecting cellular processes and functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
2,2,2-Trifluoro-N-[3-(trifluoroacetamido)phenyl]-acetamide Trifluoroacetamido group on phenyl ring; trifluoroacetyl group Not explicitly given ~340 (estimated) High electron-withdrawing effects; potential metabolic stability
2,2,2-Trifluoro-N-(3-(trifluoromethyl)phenyl)acetamide Trifluoromethyl group on phenyl ring C₉H₅F₆NO 257.13 Enhanced lipophilicity; discontinued due to synthesis challenges
2,2,2-Trifluoro-N-(5-nitro-2-pyridinyl)acetamide Nitro group on pyridine ring; trifluoroacetyl group C₇H₄F₃N₃O₃ 259.12 Heterocyclic scaffold; applications in medicinal chemistry
2,2,2-Trifluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-acetamide Boronate ester on phenyl ring C₁₄H₁₇BF₃NO₃ 327.11 Suzuki coupling precursor; planar boronate for cross-coupling reactions
2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide (6a) Chloroacetamide; trifluoromethyl group C₉H₇ClF₃NO 253.61 Mosquito repellent; moderate toxicity

Physicochemical Properties

Property Target Compound Trifluoromethylphenyl Analog (CAS 2946-73-8) Nitro-pyridinyl Analog (CAS 1765-10-2)
LogP ~2.5 (estimated) 3.1 1.8
Solubility Low in water Insoluble in water Moderate in DMSO
Thermal Stability High (fluorine) Moderate High (nitro group decomposition risk)

Key Research Findings

Fluorination Impact: Trifluoromethyl and trifluoroacetamido groups significantly lower pKa values, enhancing receptor binding and metabolic resistance compared to non-fluorinated analogs (e.g., alachlor, pretilachlor) .

Synthetic Challenges : Boronate- and triazole-containing analogs require specialized catalysts (e.g., Cu(I) for triazoles) or air-sensitive reagents, complicating scale-up .

Bioactivity Trade-offs : While trifluoromethyl groups improve repellency, they may increase mammalian toxicity, as seen in compound 6a .

Biological Activity

2,2,2-Trifluoro-N-[3-(trifluoroacetamido)phenyl]-acetamide is an organic compound with the molecular formula C10H6F6N2O2. Its unique structure, characterized by trifluoromethyl groups and an acetamide moiety, suggests potential biological applications, particularly in enzyme inhibition and protein modification. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

The compound's molecular weight is approximately 300.16 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and biological interactions.

PropertyValue
Molecular FormulaC10H6F6N2O2
Molecular Weight300.16 g/mol
CAS Number15059-42-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and proteins. The trifluoromethyl groups facilitate strong interactions that can lead to inhibition or modification of enzymatic activity. This compound has been studied for its potential in:

  • Enzyme Inhibition: The compound can inhibit key enzymes involved in metabolic pathways.
  • Protein Modification: It interacts with proteins, potentially altering their function or stability.

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of various trifluoromethyl-containing compounds on serine proteases. Results showed that this compound exhibited significant inhibition with an IC50 value of 12 µM against trypsin-like serine proteases. This suggests a strong potential for therapeutic applications in conditions where serine protease activity is dysregulated.

Study 2: Antiproliferative Activity

In vitro studies assessed the antiproliferative effects of this compound on several cancer cell lines, including HeLa (cervical cancer) and CEM (T-lymphocyte). The compound demonstrated an IC50 of 25 µM in HeLa cells and 30 µM in CEM cells, indicating moderate antiproliferative activity. These results highlight its potential as a lead compound for further development in cancer therapeutics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

CompoundIC50 (µM)Biological Activity
This compound12 (trypsin)Enzyme inhibitor
N-(Trifluoroacetyl)aniline45 (trypsin)Weaker enzyme inhibition
2,2,2-Trifluoroacetamide30 (HeLa)Moderate antiproliferative

Applications in Research

The versatility of this compound extends to various fields:

  • Organic Synthesis: It serves as a reagent for creating trifluoromethylated compounds.
  • Biological Studies: The compound is utilized in studies exploring enzyme mechanisms and protein interactions.
  • Pharmaceutical Development: Its unique properties make it a candidate for developing new drugs targeting specific biological pathways.

Q & A

Basic Question: What are the established synthetic routes for 2,2,2-trifluoro-N-[3-(trifluoroacetamido)phenyl]-acetamide, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves sequential acylation of aniline derivatives. A common approach includes:

  • Step 1: Nitration of 3-aminophenyl trifluoroacetamide to introduce reactive sites.
  • Step 2: Trifluoroacetylation using trifluoroacetic anhydride (TFAA) under anhydrous conditions.
  • Step 3: Purification via recrystallization in ethanol/water mixtures to achieve >95% purity .
    Key factors affecting yield include temperature control (<5°C during nitration to prevent side reactions) and stoichiometric excess of TFAA (1.5–2.0 equivalents). Impurities such as N-oxide byproducts may form if oxidants are not carefully quenched .

Advanced Question: How do computational methods (e.g., DFT) aid in predicting the reactivity of trifluoroacetamide derivatives in cross-coupling reactions?

Answer:
Density Functional Theory (DFT) simulations model electron-deficient aromatic systems, such as the trifluoroacetamide group, to predict regioselectivity in Suzuki-Miyaura couplings. For example:

  • Electrostatic Potential Maps highlight electron-deficient regions (e.g., the meta-position relative to the trifluoroacetamide group) as preferred sites for palladium-catalyzed coupling .
  • Activation Energy Barriers calculated for intermediates (e.g., Pd-aryl complexes) guide solvent selection (e.g., DMF vs. THF) to stabilize transition states and reduce reaction temperatures .

Basic Question: What spectroscopic techniques are most effective for characterizing trifluoroacetamide derivatives, and how are data interpreted?

Answer:

  • ¹⁹F NMR : Detects trifluoromethyl groups (δ = -60 to -75 ppm) and distinguishes between free and bound states (e.g., hydrogen-bonded vs. crystalline forms) .
  • X-ray Crystallography : Resolves conformational flexibility (e.g., dihedral angles between the phenyl and acetamide groups) and hydrogen-bonding networks (e.g., N–H···O=C interactions) .
  • IR Spectroscopy : Confirms amide C=O stretches (~1680 cm⁻¹) and NH bends (~1540 cm⁻¹), with trifluoromethyl groups causing shifts due to electron-withdrawing effects .

Advanced Question: How does the electron-withdrawing trifluoromethyl group influence the compound’s stability under acidic or basic conditions?

Answer:
The -CF₃ group destabilizes the amide bond via inductive effects, increasing susceptibility to hydrolysis:

  • Acidic Conditions : Protonation of the carbonyl oxygen accelerates cleavage, forming 3-(trifluoroacetamido)aniline and trifluoroacetic acid.
  • Basic Conditions : Hydroxide attack at the carbonyl carbon proceeds via a tetrahedral intermediate, with rate constants 10× higher than non-fluorinated analogs .
    Mitigation Strategy : Use aprotic solvents (e.g., DMSO) and avoid prolonged exposure to pH > 9.0 .

Basic Question: What are common impurities in trifluoroacetamide synthesis, and how are they identified and removed?

Answer:

  • Impurities :
    • N-Acetylated Byproducts : Formed via over-acylation; detected via LC-MS (m/z +42 Da).
    • Dimerization Products : Arise from radical coupling under oxidative conditions; identified by MALDI-TOF .
  • Purification :
    • HPLC with C18 columns (acetonitrile/0.1% TFA mobile phase) resolves polar impurities.
    • Solid-Phase Extraction (SPE) using silica gel removes unreacted aniline precursors .

Advanced Question: How do steric and electronic effects of the trifluoromethyl group impact biological activity in enzyme inhibition assays?

Answer:

  • Steric Effects : The -CF₃ group creates a hydrophobic pocket, enhancing binding to enzymes like cytochrome P450 (e.g., IC₅₀ = 2.3 µM vs. 15 µM for non-fluorinated analogs) .
  • Electronic Effects : Reduced electron density at the amide nitrogen decreases hydrogen-bond donor capacity, altering selectivity in kinase assays (e.g., 10-fold lower activity against EGFR vs. HER2) .
    Methodological Note : Competitive binding assays with fluorescent probes (e.g., ANS) quantify occupancy in active sites .

Basic Question: What safety protocols are critical for handling trifluoroacetamide derivatives in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, vapor-resistant goggles, and fume hoods (due to potential release of HF under hydrolysis).
  • Waste Disposal : Neutralize acidic byproducts with calcium carbonate before aqueous disposal .
  • First Aid : Immediate rinsing with 1% NaHCO₃ for skin contact to counteract trifluoroacetic acid .

Advanced Question: How can crystallographic data resolve contradictions in reported molecular geometries of trifluoroacetamides?

Answer:
Discrepancies in bond lengths (e.g., C–N vs. C=O) often arise from polymorphism. Strategies include:

  • Variable-Temperature XRD : Differentiates static disorder (thermal motion) from true polymorphism.
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., F···H contacts) that stabilize specific conformers .
    Example: The triclinic P1 phase (a = 8.4408 Å, α = 64.599°) shows stronger π-π stacking than monoclinic forms, explaining divergent melting points .

Basic Question: What solvent systems are optimal for recrystallizing this compound without degrading the trifluoromethyl groups?

Answer:

  • Preferred Solvents : Ethyl acetate/hexane (3:1 v/v) or methanol/water (gradient cooling from 60°C to 4°C).
  • Avoid : Chlorinated solvents (e.g., DCM), which promote halogen exchange with -CF₃ groups under light .

Advanced Question: How do isotopic labeling (e.g., ¹⁵N, ¹³C) and advanced NMR techniques (e.g., NOESY) elucidate reaction mechanisms involving this compound?

Answer:

  • ¹⁵N-Labeling : Tracks nitrogen inversion during amide bond rotation (e.g., activation energy ΔG‡ = 85 kJ/mol via VT-NMR) .
  • NOESY : Identifies transient intermediates in Pd-catalyzed reactions (e.g., η²-coordination of the aryl ring to palladium) .

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